molecular formula C17H26N2O3S B10894378 5-Methyl-2-(propan-2-yl)cyclohexyl [(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate

5-Methyl-2-(propan-2-yl)cyclohexyl [(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate

Cat. No.: B10894378
M. Wt: 338.5 g/mol
InChI Key: WFBDPGPOKYUMOD-UHFFFAOYSA-N
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Description

2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a cyclohexyl ring substituted with isopropyl and methyl groups, and an acetate moiety linked to a pyrimidinyl sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETATE typically involves multi-step organic reactions. The starting materials often include cyclohexanol derivatives and pyrimidinyl sulfanyl compounds. The reaction conditions may involve:

    Catalysts: Acid or base catalysts to facilitate esterification or substitution reactions.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions are usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis with precise temperature and pressure regulation.

    Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETATE exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Influencing signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-5-methylcyclohexyl acetate: Similar structure but lacks the pyrimidinyl sulfanyl group.

    2-Isopropenyl-5-methylcyclohexyl acetate: Contains an isopropenyl group instead of isopropyl.

    Cyclohexanol derivatives: Various substitutions on the cyclohexanol ring.

Uniqueness

2-ISOPROPYL-5-METHYLCYCLOHEXYL 2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETATE is unique due to its combination of a cyclohexyl ring with a pyrimidinyl sulfanyl acetate moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H26N2O3S

Molecular Weight

338.5 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate

InChI

InChI=1S/C17H26N2O3S/c1-10(2)13-6-5-11(3)7-14(13)22-16(21)9-23-17-18-12(4)8-15(20)19-17/h8,10-11,13-14H,5-7,9H2,1-4H3,(H,18,19,20)

InChI Key

WFBDPGPOKYUMOD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)OC(=O)CSC2=NC(=CC(=O)N2)C)C(C)C

Origin of Product

United States

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